ro 64-5229

Beschreibung

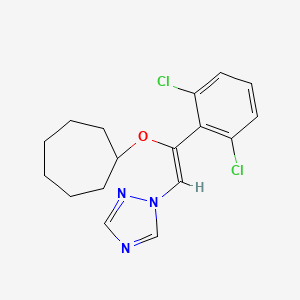

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N3O/c18-14-8-5-9-15(19)17(14)16(10-22-12-20-11-21-22)23-13-6-3-1-2-4-7-13/h5,8-13H,1-4,6-7H2/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCVFKBRXOEQRF-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)O/C(=C\N2C=NC=N2)/C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ro 64-5229: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Ro 64-5229, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields.

Executive Summary

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). It binds to a site on the receptor distinct from the orthosteric glutamate binding site, thereby inhibiting receptor activation. Evidence also suggests that this compound can act as an inverse agonist, reducing the basal activity of the mGlu2 receptor. This compound has been instrumental in elucidating the physiological roles of mGlu2 and serves as a critical tool in the development of novel therapeutics targeting glutamatergic neurotransmission.

Introduction to this compound and its Target: mGlu2

The metabotropic glutamate receptor 2 (mGlu2) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, mGlu2 activation by the endogenous ligand glutamate leads to the inhibition of neurotransmitter release. This makes mGlu2 a key regulator of glutamatergic and other neurotransmitter systems in the central nervous system. Dysregulation of mGlu2 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression.

This compound, with the chemical name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a synthetic organic compound that acts as a non-competitive antagonist at the mGlu2 receptor. Its allosteric mode of action offers a nuanced approach to receptor modulation compared to competitive antagonists that directly block the glutamate binding site.

Mechanism of Action

The primary mechanism of action of this compound is its function as a negative allosteric modulator (NAM) of the mGlu2 receptor. This is supported by multiple lines of experimental evidence.

Allosteric Antagonism

This compound binds to a site within the transmembrane (TMD) domain of the mGlu2 receptor, which is spatially distinct from the glutamate binding site located in the large extracellular Venus flytrap domain. By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like glutamate. This inhibitory effect is non-competitive, meaning that increasing the concentration of glutamate cannot fully overcome the antagonism by this compound.

Inverse Agonism

In addition to its NAM activity, this compound has been shown to exhibit inverse agonism.[1] This means that it can reduce the constitutive or basal activity of the mGlu2 receptor even in the absence of an agonist. This property is particularly significant as it suggests that this compound can modulate mGlu2 signaling under resting physiological conditions.

Impact on Receptor Conformation and Signaling

Studies utilizing Förster Resonance Energy Transfer (FRET) have demonstrated that this compound induces a robust, dose-dependent increase in the FRET signal between the transmembrane domains of the mGlu2 receptor.[1] This indicates a significant conformational rearrangement of the TMDs upon binding of the molecule. This conformational change is believed to be the basis for its inhibitory effect on G-protein coupling and downstream signaling. Specifically, this compound inhibits the GTPγS binding to mGlu2-containing membranes, a key step in G-protein activation.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

| Parameter | Value | Cell/Membrane Preparation | Assay Conditions | Reference |

| IC50 | 0.11 µM | Membranes containing mGlu2 | GTPγ35S binding | [2][3] |

| IC50 | 533 nM | Membrane expressing human mGluR2 | [35S]GTPγS functional assay | [4] |

| EC50 | 2.1 ± 0.2 µM | HEK 293T cells expressing mGluR2 | Inter-TMD FRET | [1] |

Table 1: In vitro potency of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

[35S]GTPγS Binding Assay

This functional assay is used to determine the ability of a compound to modulate the activation of a G-protein coupled receptor.

Objective: To measure the inhibition of agonist-induced [35S]GTPγS binding to membranes expressing the human mGlu2 receptor by this compound.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu2 receptor.

-

Assay Buffer: A typical assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Reaction Mixture: The reaction is carried out in a 96-well plate with a final volume of 200 µL per well. Each well contains:

-

Membrane preparation (5-20 µg of protein)

-

GDP (10 µM)

-

[35S]GTPγS (0.05 nM)

-

L-glutamate (10 µM, as the agonist)

-

Varying concentrations of this compound or vehicle control.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). The IC50 value for this compound is calculated by non-linear regression analysis of the concentration-response curve.

Förster Resonance Energy Transfer (FRET) Imaging

FRET imaging is employed to study the conformational changes in the mGlu2 receptor in live cells upon ligand binding.

Objective: To monitor the change in distance between the transmembrane domains (TMDs) of the mGlu2 receptor in response to this compound.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding mGlu2 tagged with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) on their TMDs.

-

Imaging Setup: Live-cell imaging is performed using an inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the donor and acceptor fluorophores.

-

Baseline Measurement: Cells are imaged in a physiological buffer to establish a baseline FRET signal.

-

Compound Application: this compound is applied to the cells at various concentrations.

-

FRET Measurement: The fluorescence emission of both the donor and acceptor is continuously monitored before and after the addition of the compound. The FRET efficiency is calculated as a ratio of the acceptor to donor fluorescence intensity.

-

Data Analysis: The change in FRET signal is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

The following diagrams illustrate the signaling pathway of mGlu2 and the experimental workflow for the GTPγS binding assay.

Caption: Signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.

Caption: Experimental workflow for the [35S]GTPγS binding assay.

Conclusion

This compound is a well-characterized negative allosteric modulator and inverse agonist of the mGlu2 receptor. Its ability to selectively inhibit mGlu2 signaling through a non-competitive mechanism has made it an invaluable research tool. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action, facilitating further investigation into the therapeutic potential of mGlu2 modulation.

References

- 1. Figures and data in Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]

- 2. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. files.core.ac.uk [files.core.ac.uk]

Ro 64-5229: A Technical Guide to a Selective mGlu2 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ro 64-5229, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound has been characterized as a negative allosteric modulator (NAM) and, more specifically, an inverse agonist, offering a valuable tool for studying the physiological and pathological roles of mGlu2. This document compiles quantitative data from various in vitro assays, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Metabotropic glutamate receptor 2 (mGlu2), a member of the Group II mGlu receptors, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a presynaptic autoreceptor, mGlu2 plays a crucial role in modulating glutamate release, thereby influencing synaptic plasticity and neuronal excitability. Its involvement in various neuropsychiatric and neurological disorders has made it a significant target for drug discovery. This compound, with its high selectivity and non-competitive mode of action, serves as a critical pharmacological tool for elucidating the therapeutic potential of mGlu2 modulation.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's activity at the mGlu2 receptor from various functional assays.

Table 1: Functional Potency of this compound at mGlu2 Receptors

| Assay Type | Receptor Species | Agonist | Measured Parameter | Value | Reference |

| [35S]GTPγS Binding | Rat | (1S,3R)-ACPD | IC50 | 0.11 µM | [1][2] |

| [35S]GTPγS Binding | Human | L-glutamate | IC50 | 533 nM (0.533 µM) | [2] |

| Inter-TMD FRET | Not Specified | - | EC50 | 2.1 µM | [3] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Species | Assay | Effect of this compound | Reference |

| mGluR4 | Rat | Calcium Current Inhibition (in SCG neurons) | No significant effect on glutamate response | [4] |

Mechanism of Action

This compound acts as a non-competitive negative allosteric modulator (NAM) of the mGlu2 receptor. It binds to a site topographically distinct from the orthosteric glutamate binding site, located within the seven-transmembrane (7TM) domain of the receptor. This allosteric binding induces a conformational change in the receptor that prevents its activation, even in the presence of the endogenous agonist, glutamate.

Furthermore, studies have characterized this compound as an inverse agonist[3]. This means that it not only blocks agonist-induced activity but also reduces the basal, or constitutive, activity of the mGlu2 receptor in the absence of an agonist. This is evidenced by its ability to induce a conformational change in the receptor and produce a small but clear outward current in cells expressing mGlu2 and GIRK channels, indicative of a decrease in basal receptor signaling[3].

Key Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the ability of a compound to modulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation. As mGlu2 is a Gi/o-coupled receptor, its activation by an agonist promotes the exchange of GDP for GTP on the Gαi/o subunit. This compound, as an antagonist, inhibits this process.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 or CHO cells stably expressing the human or rat mGlu2 receptor.

-

Assay Buffer: A typical assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

Cell membranes (typically 10-20 µg of protein per well).

-

GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

-

The agonist (e.g., glutamate or a selective agonist like LY354740) at a concentration that elicits a submaximal response (e.g., EC80).

-

Varying concentrations of this compound or vehicle control.

-

[35S]GTPγS (e.g., 0.1-0.5 nM).

-

-

Incubation: The reaction plate is incubated at 30°C for 60 minutes with gentle agitation.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Förster Resonance Energy Transfer (FRET) Imaging

FRET-based assays are employed to monitor the conformational changes in the mGlu2 receptor in real-time in living cells upon ligand binding. By tagging different domains of the receptor with fluorescent proteins (e.g., CFP and YFP) or other fluorescent labels, changes in the distance between these domains can be measured as a change in FRET efficiency.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with plasmids encoding the FRET-tagged mGlu2 receptor constructs.

-

Imaging: Transfected cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., using donor and acceptor filters and a sensitive camera).

-

Baseline Measurement: A baseline FRET signal is recorded before the application of any compound.

-

Compound Application: this compound is applied to the cells, and the change in FRET signal is monitored over time.

-

Data Acquisition and Analysis: The ratio of acceptor to donor fluorescence intensity is calculated for each time point. The change in this ratio upon compound application reflects the conformational change in the receptor. Dose-response curves can be generated by applying different concentrations of this compound to determine the EC50 for the conformational change.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the functional consequences of mGlu2 receptor modulation on ion channel activity. Since mGlu2 couples to Gi/o proteins, its activation can lead to the modulation of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Methodology:

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding the mGlu2 receptor and the subunits of the GIRK channel (e.g., GIRK1 and GIRK2).

-

Recording Setup: Whole-cell patch-clamp recordings are performed on transfected cells. The intracellular solution typically contains a high concentration of potassium, and the extracellular solution is a physiological saline solution.

-

Recording Protocol: Cells are voltage-clamped at a holding potential (e.g., -80 mV).

-

Compound Application: this compound is applied to the cell via a perfusion system. As an inverse agonist, this compound is expected to decrease the basal activity of GIRK channels, resulting in a reduction of the outward current. To measure its antagonist effect, an agonist is first applied to activate the GIRK current, and then the ability of this compound to block this agonist-induced current is measured.

-

Data Analysis: The change in the holding current upon application of this compound is measured and analyzed to quantify its effect on GIRK channel activity.

Visualizations

mGlu2 Signaling Pathway

Caption: mGlu2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for [35S]GTPγS Binding Assay

Caption: Workflow for determining the IC50 of this compound using a [35S]GTPγS binding assay.

Logical Relationship of this compound Antagonism

Caption: Logical diagram illustrating the non-competitive antagonism of this compound.

Conclusion

This compound is a well-characterized and highly selective negative allosteric modulator of the mGlu2 receptor, exhibiting inverse agonist properties. Its utility in a range of in vitro functional assays makes it an indispensable tool for investigating the role of mGlu2 in health and disease. This technical guide provides a consolidated resource of its pharmacological properties and the experimental methodologies used for its characterization, intended to support ongoing and future research in the field of glutamate neurotransmission and GPCR pharmacology.

References

- 1. This compound | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 2. Synthesis and biological evaluation of novel 2,3-dihydro-1 H -1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 recep ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00110E [pubs.rsc.org]

- 3. Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor | eLife [elifesciences.org]

- 4. Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacological Profile of Ro 64-5229

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacological activity of Ro 64-5229. Initial inquiries regarding its activity as a histamine (B1213489) H3 receptor inverse agonist have been investigated. However, the overwhelming scientific evidence from peer-reviewed literature and reputable pharmacological suppliers indicates that this compound is a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). One commercial supplier lists the compound as a histamine H3 receptor inverse agonist; however, this claim is not substantiated by the broader scientific literature.[1] This guide will therefore focus on its well-documented activity at the mGluR2.

Executive Summary

This compound is a synthetic, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2).[2] It exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3] This compound is a valuable tool for studying the physiological and pathological roles of mGluR2 in the central nervous system. Its activity is characterized by its ability to inhibit GTPγ³⁵S binding to membranes containing mGluR2 and to induce conformational changes in the receptor, which can be measured using techniques like FRET.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at the mGluR2.

Table 1: In Vitro Functional Activity

| Assay Type | Parameter | Value | Species/System | Reference |

| GTPγ³⁵S Binding | IC₅₀ | 0.11 µM | Membranes containing mGlu₂ | |

| Inter-TMD FRET | EC₅₀ | 2.1 ± 0.2 µM | HEK 293T cells expressing mGluR2 |

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator (NAM) of the mGluR2. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that inhibits receptor activation. As an inverse agonist, it can also reduce the constitutive (basal) activity of the receptor. The mGluR2 is a G-protein coupled receptor (GPCR) that typically couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

References

Chemical structure and properties of Ro 64-5229.

A Selective, Non-Competitive Inverse Agonist of the Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2)

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental characterization of Ro 64-5229, a potent and selective tool compound for studying the metabotropic glutamate receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology research.

Chemical Structure and Properties

This compound, with the IUPAC name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole | Tocris Bioscience |

| Molecular Formula | C₁₇H₁₉Cl₂N₃O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 352.26 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 246852-46-0 | Santa Cruz Biotechnology[1] |

| Canonical SMILES | C1CCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl | Biosynth[2] |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in DMSO and ethanol | Tocris Bioscience |

Mechanism of Action

This compound is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2)[1][3]. Further studies have characterized it as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor[4]. It binds to an allosteric site on the mGluR2, distinct from the orthosteric site where the endogenous ligand glutamate binds[5]. This allosteric modulation leads to the inhibition of the receptor's signaling cascade.

While one commercial supplier has listed this compound as a selective inverse agonist for the histamine (B1213489) H3 receptor, the overwhelming majority of scientific literature and data from other major pharmacology suppliers firmly establish its primary and well-characterized activity at the mGluR2[1][2][3][4]. Therefore, this document will focus on its role as an mGluR2 modulator.

Pharmacological Data

The potency and efficacy of this compound have been determined through various in vitro assays.

| Parameter | Value | Assay | Source |

| IC₅₀ | 0.11 µM | GTPγ³⁵S binding to mGluR2-containing membranes | Tocris Bioscience[3] |

| IC₅₀ | 533 nM | [³⁵S]GTPγS functional assay with human recombinant mGluR2 | MedChemComm |

| EC₅₀ | 2.1 ± 0.2 µM | Inter-TMD FRET assay | eLife[4] |

Signaling Pathway

mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins[5]. Upon activation by an agonist, mGluR2 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5]. As an inverse agonist, this compound suppresses this pathway even in the absence of an agonist.

Figure 1. mGluR2 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological activity of this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation. Inverse agonists like this compound decrease the basal level of [³⁵S]GTPγS binding.

Materials:

-

Membranes from cells expressing recombinant human mGluR2

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

GDP (Guanosine diphosphate)

-

[³⁵S]GTPγS

-

This compound

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing mGluR2 in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Varying concentrations of this compound (for dose-response curves)

-

mGluR2-expressing membranes

-

GDP to a final concentration of 10 µM

-

-

Incubation: Incubate the plate at 30°C for 20 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination of Reaction: Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Förster Resonance Energy Transfer (FRET) Assay for Inverse Agonism

This assay can be used to measure conformational changes in the mGluR2 dimer upon ligand binding in live cells. An increase in FRET between fluorophores attached to the transmembrane domains (TMDs) of the mGluR2 subunits can indicate a conformational change associated with inverse agonism[4].

Materials:

-

HEK293 cells

-

Expression plasmids for mGluR2 tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores on their TMDs

-

Cell culture reagents

-

Transfection reagent

-

Imaging medium (e.g., HBSS)

-

This compound

-

Fluorescence microscope equipped for FRET imaging

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with the mGluR2-FRET constructs.

-

Cell Plating: Plate the transfected cells onto glass-bottom imaging dishes.

-

Imaging: 24-48 hours post-transfection, replace the culture medium with imaging medium.

-

Baseline FRET Measurement: Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

-

Application of this compound: Add varying concentrations of this compound to the imaging dish.

-

FRET Measurement with Compound: Acquire FRET images at different time points after the addition of the compound.

-

Data Analysis: Calculate the FRET efficiency for each cell at each concentration of this compound. Plot the change in FRET efficiency against the compound concentration to determine the EC₅₀ value.

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression from initial identification to detailed pharmacological profiling.

Figure 2. General experimental workflow for the characterization of this compound.

Synthesis

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGluR2 function. Its well-defined mechanism as a selective, non-competitive inverse agonist, combined with its potency, makes it suitable for a wide range of in vitro and potentially in vivo studies aimed at elucidating the physiological and pathological roles of mGluR2. The experimental protocols and data presented in this guide provide a foundation for the effective use of this compound in neuroscience research and drug discovery.

References

- 1. Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor | eLife [elifesciences.org]

- 2. This compound | 246852-46-0 | WJA85246 | Biosynth [biosynth.com]

- 3. This compound | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2,3-dihydro-1 H -1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 recep ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00110E [pubs.rsc.org]

Ro 64-5229 CAS number 246852-46-0.

An In-depth Technical Guide to Ro 64-5229 (CAS 246852-46-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small molecule tool compound widely utilized in pharmacological research. While some commercial suppliers have anachronistically listed it as a histamine (B1213489) H3 receptor inverse agonist, the vast body of scientific literature has definitively characterized this compound as a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] Functionally, it operates as a negative allosteric modulator (NAM) and, more specifically, as an inverse agonist, capable of reducing the receptor's basal, constitutive activity in the absence of an orthosteric agonist.[3][4] This property makes it an invaluable tool for elucidating the physiological roles of mGluR2 signaling and for investigating the therapeutic potential of modulating this G-protein coupled receptor (GPCR). This document provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for preparing stock solutions and for use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 246852-46-0 | |

| Chemical Name | (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole | |

| Molecular Formula | C₁₇H₁₉Cl₂N₃O | |

| Molecular Weight | 352.26 g/mol | |

| Purity | ≥98% (by HPLC) | |

| Solubility | DMSO (≤100 mM), Ethanol (≤100 mM) | |

| SMILES | ClC1=CC=CC(Cl)=C1/C(OC2CCCCCC2)=C/N3N=CN=C3 | |

| InChI Key | STCVFKBRXOEQRF-YBEGLDIGSA-N |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the mGluR2, a site topographically distinct from the orthosteric site where the endogenous ligand, glutamate, binds. The mGluR2 is a class C GPCR that forms constitutive homodimers and couples primarily to the Gi/o family of G-proteins.

Upon activation by glutamate, the mGluR2 receptor complex undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the G-protein into Gαi/o-GTP and Gβγ subunits, which mediate downstream signaling. The primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

This compound, as a Negative Allosteric Modulator (NAM) , binds to the transmembrane domain (TMD) of the receptor and stabilizes a conformation that is non-conducive to G-protein activation. This action not only antagonizes the effect of glutamate but also reduces the receptor's basal, ligand-independent activity, a characteristic known as inverse agonism .

Quantitative Pharmacological Data

The potency of this compound has been quantified in several functional and biophysical assays. The data highlights its sub-micromolar activity at the mGluR2 receptor.

| Parameter | Value | Assay | System | Reference(s) |

| IC₅₀ | 0.11 µM (110 nM) | [³⁵S]GTPγS Binding | Membranes from mGluR2-expressing cells | |

| IC₅₀ | 533 nM | [³⁵S]GTPγS Binding | Membranes from rat mGluR2 transfected cells | |

| EC₅₀ | 2.1 ± 0.2 µM | Inter-Transmembrane Domain (TMD) FRET | Live HEK 293T cells | |

| Glutamate EC₅₀ Shift | Shifts to 17.2 µM | Inter-CRD FRET | Live HEK 293T cells (in presence of 10µM this compound) |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the receptor. As an inverse agonist, this compound inhibits both basal and agonist-stimulated [³⁵S]GTPγS binding.

Objective: To quantify the ability of this compound to inhibit G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human or rat mGluR2.

-

Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-20 µg protein/well).

-

Saponin (10 µg/mL) to permeabilize membranes.

-

GDP (e.g., 30 µM) to ensure G-proteins are in the inactive state.

-

Varying concentrations of this compound.

-

(Optional) A fixed, sub-maximal concentration of an agonist like glutamate (e.g., 10 µM) to measure antagonism.

-

-

Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Live-Cell FRET and Electrophysiology Assays

These advanced techniques, often performed in parallel, provide real-time insights into receptor dynamics and downstream functional consequences in a live-cell context. FRET (Förster Resonance Energy Transfer) between fluorescent tags on the transmembrane domains (TMDs) of the mGluR2 dimer reports on conformational changes, while a GIRK channel assay measures the functional output of Gβγ signaling.

Objective: To correlate the conformational effects of this compound on the mGluR2 TMD with its functional activity as an inverse agonist.

Methodology:

-

Cell Culture and Transfection:

-

Use HEK 293T cells cultured under standard conditions.

-

Co-transfect cells with plasmids encoding:

-

mGluR2 tagged with a donor fluorophore (e.g., CLIP-tag labeled with DY-547).

-

mGluR2 tagged with an acceptor fluorophore (e.g., SNAP-tag labeled with Alexa-647).

-

GIRK1/2 channel subunits.

-

A fluorescent protein (e.g., YFP) as a transfection marker.

-

-

-

FRET Imaging:

-

Image transfected cells using Total Internal Reflection Fluorescence (TIRF) microscopy.

-

Establish a baseline FRET signal in buffer.

-

Perfuse the cells with a known concentration of this compound and record the change in FRET signal over time. A FRET increase indicates a conformational change in the TMD dimer.

-

-

GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp):

-

Identify transfected cells via YFP fluorescence.

-

Perform whole-cell voltage-clamp recordings. Hold the cell at a potential of -80 mV.

-

Establish a stable baseline current.

-

Perfuse with this compound. An outward current indicates the closure of GIRK channels that were basally active, demonstrating inverse agonism.

-

-

Data Analysis:

-

For FRET, calculate the change in FRET efficiency and plot against this compound concentration to determine an EC₅₀ for the conformational effect.

-

For electrophysiology, quantify the change in baseline current induced by the compound.

-

References

Ro 64-5229: A Technical Guide to its Discovery, History, and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Ro 64-5229, a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Developed by Hoffmann-La Roche, this compound has become a valuable pharmacological tool for investigating the physiological and pathological roles of the mGluR2. This document details the initial synthesis, key in vitro characterization assays, and the signaling pathways affected by this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and History

The discovery of this compound originates from a research program at Hoffmann-La Roche in the late 1990s focused on identifying novel antagonists for group II metabotropic glutamate receptors. The initial breakthrough was reported in a 1999 publication in Bioorganic & Medicinal Chemistry Letters by Kolczewski and colleagues.[1] This paper described the synthesis and pharmacological evaluation of a series of heterocyclic enol ethers.

Through systematic structure-activity relationship (SAR) studies, the research team identified compounds that demonstrated potent and selective inhibition of mGluR2. This compound, then referred to within a series of related compounds, emerged as a lead candidate due to its high affinity and antagonist activity at the mGluR2 receptor. Subsequent research further characterized its unique pharmacological profile, revealing its properties as a non-competitive antagonist and an inverse agonist, meaning it can inhibit the receptor's basal activity in the absence of an agonist.

While this compound did not progress into clinical development for therapeutic use, it has been widely adopted by the scientific community as a crucial tool for preclinical research. Its selectivity for mGluR2 allows for the precise investigation of the receptor's role in various physiological processes, including synaptic transmission, neuronal excitability, and its potential involvement in neurological and psychiatric disorders. Patent applications from Hoffmann-La Roche during this period for heterocyclic compounds as mGluR antagonists further underscore the novelty and importance of this chemical series.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from various in vitro studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Species/Cell Line | Assay | Reference |

| IC_50_ | 0.11 µM | Rat mGluR2 transfected cells | GTPγS Binding Assay | [4] |

| IC_50_ | ~1 µM | HEK-mGluR2 cells | Forskolin-induced cAMP formation | [1] |

| EC_50_ (Inverse Agonism) | 2.1 ± 0.2 µM | HEK293T cells | inter-TMD FRET |

Table 2: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C_17_H_19_Cl_2_N_3_O |

| Molecular Weight | 352.26 g/mol |

| CAS Number | 246852-46-0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related heterocyclic enol ethers was first described by Kolczewski et al. (1999). The following is a generalized protocol based on their publication.

Materials:

-

Substituted 2,6-dichlorophenylacetonitrile (B146609)

-

Sodium hydride (NaH)

-

Appropriate solvents (e.g., anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

Alkoxide Formation: To a solution of cycloheptanol in anhydrous THF, add sodium hydride portion-wise at 0°C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium cycloheptoxide.

-

Nucleophilic Substitution: Cool the alkoxide solution to 0°C and add a solution of the substituted 2,6-dichlorophenylacetonitrile in THF dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography.

-

Addition of the Heterocycle: To a solution of the purified intermediate in anhydrous DMF, add sodium hydride at 0°C. After stirring for a short period, add 1,2,4-triazole to the reaction mixture. Heat the reaction and monitor its progress.

-

Final Work-up and Purification: After completion, cool the reaction mixture, quench with water, and extract the final product. Purify the crude product by column chromatography to yield this compound.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2 and is used to determine the antagonist properties of compounds like this compound.

Materials:

-

Membranes from cells stably expressing rat mGluR2

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Guanosine diphosphate (B83284) (GDP)

-

mGluR2 agonist (e.g., (1S,3R)-ACPD)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR2 receptor.

-

Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, GDP, and varying concentrations of this compound in the assay buffer.

-

Agonist Stimulation: Add a fixed concentration of the mGluR2 agonist (e.g., 10 µM (1S,3R)-ACPD) to stimulate the receptor.

-

Initiation of Binding: Start the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC_50_ value of this compound by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to assess the functional consequences of mGluR2 activation, which is coupled to G_i/o_ proteins that inhibit adenylyl cyclase and do not directly mobilize intracellular calcium. Therefore, a chimeric G-protein (e.g., Gα_qi5_) is often co-expressed to couple the receptor to the phospholipase C pathway, leading to a measurable calcium signal.

Materials:

-

HEK293 cells co-expressing mGluR2 and a chimeric G-protein (e.g., Gα_qi5_)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

mGluR2 agonist (e.g., glutamate)

-

This compound

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

Procedure:

-

Cell Plating: Plate the transfected HEK293 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells and incubate them with varying concentrations of this compound for a defined period.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence and then add the mGluR2 agonist. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of mGluR2 and the mechanism of action of this compound.

Experimental Workflow for GTPγS Binding Assay

The following diagram outlines the key steps in a GTPγS binding assay to characterize an mGluR2 antagonist.

Conclusion

This compound stands as a testament to the successful application of medicinal chemistry in developing highly selective pharmacological tools. Its discovery and subsequent characterization have provided invaluable insights into the function of the mGluR2 receptor. This technical guide has consolidated the key information regarding its history, quantitative pharmacology, and the experimental methodologies used for its evaluation. The provided diagrams offer a clear visualization of its mechanism of action and the workflows for its characterization. For researchers in the fields of neuroscience and drug discovery, this compound remains an essential compound for elucidating the complex roles of mGluR2 in health and disease.

References

Pharmacological Profile of Ro 64-5229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-5229 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Functioning as a negative allosteric modulator (NAM), this compound has been instrumental in elucidating the physiological and pathophysiological roles of mGluR2. Notably, it also exhibits inverse agonist properties, capable of reducing the basal activity of the receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and its effects on receptor signaling and conformation.

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating neurotransmission and synaptic plasticity. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, ultimately reducing neuronal excitability. Given its widespread distribution in the central nervous system, mGluR2 has emerged as a promising therapeutic target for various neurological and psychiatric disorders.

This compound, with the chemical name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a key pharmacological tool for studying mGluR2. Its allosteric mode of action, binding to a site distinct from the glutamate binding pocket, offers a nuanced approach to receptor modulation compared to competitive antagonists. This guide synthesizes the current understanding of this compound's pharmacological profile.

Mechanism of Action

This compound acts as a selective, non-competitive antagonist and negative allosteric modulator (NAM) of mGluR2. This means it binds to a topographically distinct site on the receptor, the transmembrane domain (TMD), to inhibit the effects of orthosteric agonists like glutamate.[1]

Furthermore, this compound has been demonstrated to be an inverse agonist .[2][3] In cellular systems with constitutive (basal) mGluR2 activity, this compound can decrease this basal signaling, suggesting it stabilizes the receptor in an inactive conformation.[2] This is in contrast to neutral antagonists which only block agonist-induced activity without affecting basal signaling.

Signaling Pathway of mGluR2 Inhibition by this compound

The canonical signaling pathway for mGluR2 involves coupling to Gαi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. This compound, by binding to the TMD, prevents this conformational change and subsequent G-protein activation.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in various in vitro assays. The following tables summarize these findings.

Table 1: Inhibitory Potency of this compound

| Assay Type | Cell Line / Preparation | Agonist | IC50 | Reference |

| [35S]GTPγS Binding | Membranes from human mGluR2-expressing cells | L-Glutamate (10 µM) | 533 nM | |

| [35S]GTPγS Binding | mGluR2-containing membranes | - | 0.11 µM | |

| [35S]GTPγS Binding | Rat mGluR2 transfected cell membranes | 1S,3R-ACPD | 110 nM |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line | Parameter Measured | EC50 / Effect | Reference |

| Inter-TMD FRET | HEK293T cells | FRET increase (inverse agonism) | 2.1 ± 0.2 µM | |

| GIRK Channel Electrophysiology | HEK293T cells expressing mGluR2 and GIRK | Outward current (inverse agonism) | Statistically significant outward current | |

| Calcium Current Inhibition | Rat SCG neurons expressing mGluR2 | Reduction of glutamate (300 µM) induced inhibition | Reduced inhibition from 61% to 38% at 3 µM this compound | |

| Inter-LBD FRET | HEK293T cells | Glutamate (10 µM) potency | Increased glutamate EC50 to 17.2 ± 1.1 µM |

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Objective: To determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding to mGluR2.

Materials:

-

Membranes prepared from cells expressing recombinant human or rat mGluR2.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP.

-

Agonist (e.g., L-glutamate).

-

This compound.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing mGluR2 in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

-

Reaction Mixture: In a microplate, combine the cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound.

-

Incubation: Pre-incubate the mixture for 15-30 minutes at 30°C.

-

Stimulation: Initiate the reaction by adding the agonist (e.g., 10 µM L-glutamate) and [35S]GTPγS (e.g., 0.1 nM).

-

Incubation: Incubate for 60 minutes at 30°C to allow for [35S]GTPγS binding.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Förster Resonance Energy Transfer (FRET) Assay

FRET assays are used to measure conformational changes in the mGluR2 dimer upon ligand binding. By labeling different domains of the receptor with donor and acceptor fluorophores, changes in the distance between these domains can be monitored.

Objective: To measure the effect of this compound on the conformation of the mGluR2 transmembrane domains (TMDs).

Materials:

-

HEK293T cells.

-

Expression plasmids for mGluR2 tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores within or flanking the TMDs.

-

Cell culture reagents and transfection reagents.

-

Imaging medium.

-

This compound.

-

Fluorescence microscope equipped for FRET imaging.

Protocol:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with the FRET-tagged mGluR2 constructs.

-

Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for microscopy.

-

Imaging: 24-48 hours post-transfection, replace the culture medium with imaging medium.

-

Baseline Measurement: Acquire baseline FRET signals from the cells before adding any compound.

-

Compound Application: Add varying concentrations of this compound to the cells.

-

FRET Measurement: Acquire FRET signals at different time points after compound addition.

-

Data Analysis: Calculate the change in FRET efficiency as a function of this compound concentration. A dose-dependent increase in FRET between the TMDs is indicative of a conformational change associated with inverse agonism.

Electrophysiology (GIRK Channel Activation Assay)

This assay functionally assesses mGluR2 activation by measuring the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits released upon Gαi/o-coupled receptor activation.

Objective: To determine if this compound acts as an inverse agonist at mGluR2.

Materials:

-

HEK293T cells.

-

Expression plasmids for mGluR2 and GIRK channels.

-

Cell culture and transfection reagents.

-

Whole-cell patch-clamp setup.

-

Extracellular and intracellular recording solutions.

-

This compound.

Protocol:

-

Cell Preparation: Co-transfect HEK293T cells with plasmids for mGluR2 and GIRK channels.

-

Patch-Clamp Recording: 24-48 hours post-transfection, perform whole-cell patch-clamp recordings from transfected cells.

-

Baseline Current: Establish a stable baseline current.

-

Compound Application: Perfuse the cells with a solution containing this compound.

-

Current Measurement: Measure changes in the holding current. An outward current upon application of this compound indicates a decrease in basal GIRK channel activity, confirming inverse agonism.

Effects on mGluR2 Heterodimers

While mGluR2 can form homodimers, it can also form heterodimers with other mGluR subtypes, such as mGluR4. The pharmacology of these heterodimers can differ significantly from that of the homodimers.

Studies in rat superior cervical ganglion (SCG) neurons co-expressing mGluR2 and mGluR4 have shown that this compound is ineffective at inhibiting glutamate-induced responses in mGluR2/4 heterodimers. This supports a model where negative allosteric modulation of heterodimers requires the binding of a NAM to both protomers of the dimer.

Conclusion

This compound is a well-characterized pharmacological tool that has been pivotal in advancing our understanding of mGluR2 function. Its properties as a selective, non-competitive antagonist, negative allosteric modulator, and inverse agonist make it a versatile compound for in vitro and in vivo studies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the roles of mGluR2 in health and disease. Further research into the effects of this compound on different mGluR heterodimers will continue to refine our understanding of the complexities of metabotropic glutamate receptor pharmacology.

References

- 1. Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor | eLife [elifesciences.org]

- 2. Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elifesciences.org [elifesciences.org]

Ro 64-5229: A Deep Dive into its Modulation of Glutamatergic Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-5229 is a potent and selective, non-competitive negative allosteric modulator (NAM) and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). By binding to a site within the transmembrane domain (TMD) of the receptor, this compound distinctively alters the receptor's conformation and downstream signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating glutamatergic neurotransmission, and detailed experimental protocols for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important pharmacological tool.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic signaling.[1] The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1] Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Presynaptically located mGluR2s act as autoreceptors, sensing synaptic glutamate levels and subsequently inhibiting further glutamate release.[3] This negative feedback mechanism is crucial for maintaining synaptic homeostasis and preventing excitotoxicity.

This compound has emerged as a key pharmacological tool for studying the physiological and pathological roles of mGluR2. Its distinct mechanism as a non-competitive antagonist and inverse agonist allows for the fine-tuned investigation of mGluR2 function. This guide will delve into the technical details of this compound's interaction with mGluR2 and its impact on glutamatergic neurotransmission.

Mechanism of Action

This compound exerts its effects through allosteric modulation of the mGluR2. Unlike orthosteric antagonists that compete with glutamate at the ligand-binding domain (LBD), this compound binds to a distinct site located within the seven-transmembrane (7TM) domain of the receptor. This binding induces a conformational change in the receptor that prevents its activation even in the presence of glutamate.

Furthermore, this compound exhibits inverse agonism, meaning it can reduce the basal or constitutive activity of mGluR2 in the absence of an agonist. This property is particularly valuable for investigating the intrinsic signaling of the receptor.

Signaling Pathways Modulated by this compound

As a negative allosteric modulator of mGluR2, this compound blocks the canonical Gi/o signaling pathway. Activation of mGluR2 by glutamate normally leads to the inhibition of adenylyl cyclase, thereby reducing the production of cAMP. This compound prevents this cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

| Assay Type | Parameter | Value | Reference |

| GTPγS Binding Assay | IC50 | 0.11 µM | |

| Inter-TMD FRET Assay | EC50 | 2.1 ± 0.2 µM | |

| Table 1: Potency of this compound in functional and conformational assays. |

| Assay Type | Effect of this compound | Observation | Reference |

| GIRK Current Assay | Basal Activity | Induces a small outward current | |

| cAMP Accumulation Assay | Forskolin-stimulated cAMP | Reduces cAMP levels | |

| Electrophysiology (EPSC) | Presynaptic Inhibition | Reduces the inhibitory effect of mGluR2 activation on EPSCs | |

| Table 2: Qualitative and semi-quantitative effects of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Objective: To determine the IC₅₀ of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding to membranes containing mGluR2.

Materials:

-

Membranes from cells expressing mGluR2 (e.g., CHO or HEK293 cells)

-

[³⁵S]GTPγS

-

GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

mGluR2 agonist (e.g., glutamate or LY354740)

-

This compound

-

Scintillation cocktail

-

Filter plates and vacuum manifold or SPA beads

Procedure:

-

Thaw mGluR2-expressing cell membranes on ice.

-

Prepare a reaction mixture containing the assay buffer, GDP (typically 10-30 µM), and the cell membranes.

-

Add varying concentrations of this compound to the reaction mixture.

-

Add a fixed concentration of the mGluR2 agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Incubate the reaction at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through filter plates followed by washing with ice-cold buffer.

-

Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Förster Resonance Energy Transfer (FRET) Assay

FRET assays are used to measure conformational changes in the mGluR2 dimer upon ligand binding.

Objective: To quantify the effect of this compound on the conformational state of the mGluR2 transmembrane domain.

Materials:

-

HEK293T cells co-transfected with mGluR2 constructs labeled with a FRET donor (e.g., CFP or a SNAP-tag ligand) and a FRET acceptor (e.g., YFP or a CLIP-tag ligand) at the N-terminus of the 7TM domain.

-

Imaging medium (e.g., HBSS)

-

This compound

-

Fluorescence microscope equipped for FRET imaging

Procedure:

-

Plate the transfected HEK293T cells on glass-bottom dishes.

-

Label the SNAP- and CLIP-tagged receptors with their respective fluorescent ligands if applicable.

-

Mount the dish on the microscope stage and perfuse with imaging medium.

-

Acquire baseline FRET measurements by exciting the donor fluorophore and measuring emission from both the donor and acceptor.

-

Apply varying concentrations of this compound to the cells via the perfusion system.

-

Continuously record the FRET signal during and after drug application.

-

Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) over time. Plot the change in FRET ratio against the concentration of this compound to determine the EC₅₀ for the conformational change.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Assay

This electrophysiological assay measures the activation of Gi/o-coupled receptors by monitoring the opening of GIRK channels.

Objective: To assess the inverse agonist activity of this compound at mGluR2.

Materials:

-

HEK293T cells co-transfected with mGluR2 and a GIRK channel subunit (e.g., GIRK1/2).

-

Patch-clamp setup

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.2)

-

This compound

Procedure:

-

Obtain whole-cell patch-clamp recordings from transfected HEK293T cells.

-

Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Establish a stable baseline current.

-

Apply this compound to the cell via a perfusion system.

-

Record any changes in the holding current. An outward current indicates a decrease in GIRK channel activity, consistent with inverse agonism at a Gi/o-coupled receptor.

-

Data Analysis: Measure the amplitude of the current change induced by this compound.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP.

Objective: To confirm the inhibitory effect of this compound on mGluR2-mediated inhibition of adenylyl cyclase.

Materials:

-

HEK293T cells expressing mGluR2

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Plate mGluR2-expressing HEK293T cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the extent of inhibition.

Conclusion

This compound is a well-characterized and highly valuable tool for probing the function of mGluR2. Its dual mechanism as a non-competitive negative allosteric modulator and an inverse agonist provides a powerful means to dissect the role of mGluR2 in glutamatergic neurotransmission and to explore its potential as a therapeutic target for various neurological and psychiatric disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations.

References

- 1. Soluble Ectodomain of Neuroligin 1 Decreases Synaptic Activity by Activating Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Effects of Ro 64-5229 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of Ro 64-5229, a selective non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and its effects on synaptic plasticity. This document synthesizes available data to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction to this compound and its Target: mGluR2

This compound is a potent and selective tool compound for studying the physiological roles of mGluR2. As a negative allosteric modulator, it binds to a site on the mGluR2 protein distinct from the glutamate binding site, reducing the receptor's response to glutamate. Some studies also suggest it can act as an inverse agonist, reducing the basal activity of the receptor.[1]

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) belonging to Group II mGluRs. It is predominantly expressed on presynaptic terminals in various brain regions, including the hippocampus, where it plays a crucial role in regulating neurotransmitter release. Activation of mGluR2 is generally associated with an inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. This modulatory role makes mGluR2 a significant target for understanding and potentially treating various neurological and psychiatric disorders.

The mGluR2 Signaling Pathway and Modulation by this compound

The canonical signaling pathway for mGluR2 involves its coupling to Gi/o proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, reducing the production of cAMP. This, in turn, decreases the activity of protein kinase A (PKA), a key enzyme in many cellular processes, including the regulation of ion channels and transcription factors involved in synaptic plasticity. This compound, as a negative allosteric modulator, prevents this cascade of events by inhibiting the activation of mGluR2.

Experimental Protocols for Investigating this compound's Effects on Synaptic Plasticity

General Experimental Workflow

The general workflow for an in vitro electrophysiology experiment to assess the impact of this compound on synaptic plasticity is outlined below.

Detailed In Vitro Electrophysiology Protocol

This protocol is adapted from methodologies reported for studying synaptic transmission in the hippocampus with this compound.

3.2.1. Acute Hippocampal Slice Preparation

-

Anesthetize an adult rodent (e.g., Wistar rat) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing medium.

-

Slicing Medium Composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, MgCl2 2, CaCl2 0.5, D-glucose 10.

-

-

Prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 1 hour to recover.

-

ACSF Composition (in mM): NaCl 125, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, MgCl2 1, CaCl2 2, D-glucose 10.

-

3.2.2. Field Excitatory Postsynaptic Potential (fEPSP) Recordings

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF (2-3 ml/min) at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway to stimulate presynaptic fibers.

-

Place a recording electrode (glass micropipette filled with ACSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline recording for 20-30 minutes by delivering single pulses at 0.033 Hz. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP response.

3.2.3. Drug Application

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in ACSF to the final desired concentration (e.g., 50 µM, as used in previous studies on synaptic transmission).

-

Bath-apply this compound or vehicle (ACSF with the same concentration of DMSO) for a pre-incubation period (e.g., 20-30 minutes) before inducing plasticity.

3.2.4. Induction of Synaptic Plasticity

-

Long-Term Potentiation (LTP) Induction:

-

High-Frequency Stimulation (HFS): Deliver one or more trains of high-frequency stimuli (e.g., 1 train of 100 pulses at 100 Hz, or multiple trains separated by a short interval).

-

Theta-Burst Stimulation (TBS): Deliver several bursts of high-frequency stimuli (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

-

-

Long-Term Depression (LTD) Induction:

-

Low-Frequency Stimulation (LFS): Deliver a prolonged train of low-frequency stimuli (e.g., 900 pulses at 1 Hz).

-

3.2.5. Data Acquisition and Analysis

-

Record fEPSPs for at least 60-120 minutes following the induction protocol.

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP or LTD.

-

Compare the magnitude of potentiation or depression between the this compound treated group and the vehicle control group.

Data Presentation

Direct quantitative data on the effects of this compound on LTP and LTD are not available in the reviewed literature. However, to provide a framework for the expected outcomes, this section presents the known properties of this compound and representative data from studies using other selective mGluR2 antagonists.

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Metabotropic Glutamate Receptor 2 (mGluR2) | [Tocris Bioscience] |

| Mechanism of Action | Selective, Non-competitive Negative Allosteric Modulator / Inverse Agonist | [1] |

| IC₅₀ | 0.11 µM (for inhibition of GTPγ³⁵S binding to mGlu₂-containing membranes) | [Tocris Bioscience] |

Table 2: Representative Data on the Effect of a Selective mGluR2/3 Antagonist (LY341495) on Hippocampal LTP

Disclaimer: The following data is for the mGluR2/3 antagonist LY341495 and is presented to illustrate the potential effects of mGluR2 antagonism. These are not data for this compound.

| Treatment Group | Post-Tetanization fEPSP Slope (% of Baseline) | Reference |

| Control | 145.8 ± 5.2 % | [2] |

| LY341495 | 178.3 ± 6.9 % | [2] |

Note: In this study, blockade of mGluR2/3 with LY341495 enhanced LTP in the dentate gyrus of rats.

Table 3: Representative Data on the Effect of a Group II mGluR Antagonist (EGLU) on Hippocampal LTD

Disclaimer: The following data is for the Group II mGluR antagonist EGLU and is presented to illustrate the potential effects of mGluR2 antagonism. These are not data for this compound.

| Treatment Group | Post-LFS fEPSP Slope (% of Baseline) | Reference |

| Control | 75.2 ± 3.1 % | [3] |

| EGLU | 98.5 ± 4.5 % | [3] |

Note: In this study, the Group II mGluR antagonist EGLU blocked the induction of LTD in the CA1 region of freely moving rats.

Expected Effects of this compound on Synaptic Plasticity

Based on the known function of presynaptic mGluR2 as an autoreceptor that inhibits glutamate release, antagonism of mGluR2 with this compound would be expected to increase the probability of glutamate release. This could have complex effects on synaptic plasticity:

-

On Long-Term Potentiation (LTP): By increasing glutamate release during high-frequency stimulation, this compound might lower the threshold for LTP induction or enhance its magnitude. This is consistent with findings where another mGluR2/3 antagonist enhanced LTP.[2]

-

On Long-Term Depression (LTD): The role of mGluR2 in LTD is more complex. Some forms of LTD are dependent on mGluR activation. Therefore, blocking mGluR2 with this compound could impair or completely block the induction of these specific forms of LTD.[3]

Conclusion